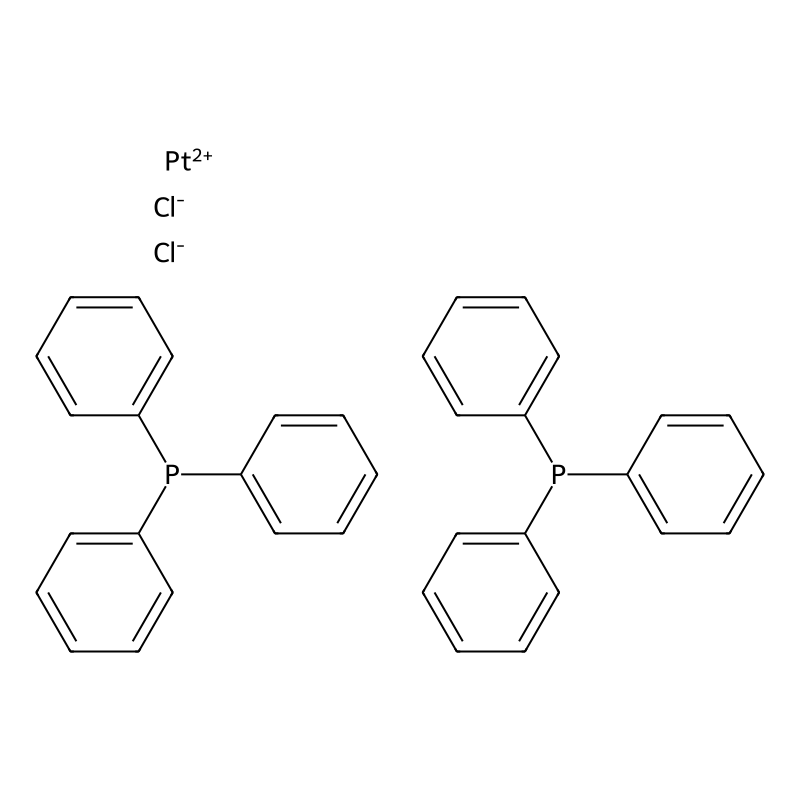

cis-Dichlorobis(triphenylphosphine)platinum(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

cis-Dichlorobis(triphenylphosphine)platinum(II) is a platinum complex with the molecular formula C36H30Cl2P2Pt and a molecular weight of approximately 790.57 g/mol. It is characterized by its unique cis configuration, where two chlorine atoms and two triphenylphosphine ligands are coordinated to a central platinum atom. This compound is known for its high purity (typically 99.95%) and is often used in various catalytic processes due to its stability and reactivity in organic synthesis .

Physical Properties- Melting Point: 310°C (decomposition)

- Solubility: Insoluble in water; slightly soluble in chloroform, hexane, and toluene .

- Sensitivity: Hygroscopic

Synthesis and Characterization:

cis-Dichlorobis(triphenylphosphine)platinum(II), also known as cis-platin, is a platinum coordination complex with the formula Pt(PPh3)2Cl2. It is a white crystalline solid that is soluble in many organic solvents. The synthesis of cisplatin involves the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine in a mixture of water and ethanol. The structure of cisplatin has been determined by X-ray crystallography, which revealed a square planar geometry around the platinum(II) center.

Anti-cancer Properties:

Cisplatin is one of the most effective chemotherapeutic agents used in the treatment of various cancers, including ovarian, testicular, lung, and head and neck cancers []. Its mechanism of action involves the formation of DNA adducts, which disrupt DNA replication and transcription, ultimately leading to cancer cell death []. Cisplatin is also known to induce other anti-tumor effects, such as inhibition of cell proliferation and angiogenesis.

- Hydrosilylation: This reaction involves the addition of silanes to alkenes or alkynes, facilitated by the platinum complex.

- Catalytic Cracking: It is utilized in the catalytic cracking of wax oil, aiding in the breakdown of larger hydrocarbons into smaller ones.

- Platinum Plating: The compound serves as a source of platinum for electroplating processes .

Research indicates that cis-Dichlorobis(triphenylphosphine)platinum(II) exhibits biological activity that may be relevant for therapeutic applications. Its interactions with cellular components can lead to:

- Antitumor Activity: Similar to other platinum-based drugs, it may induce apoptosis in cancer cells through DNA interaction.

- Enzyme Inhibition: The compound can inhibit certain enzymes involved in cellular metabolism, impacting cell growth and proliferation .

The synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) typically involves the reaction of platinum(II) chloride with triphenylphosphine. The general procedure includes:

- Dissolving platinum(II) chloride in a suitable solvent (e.g., chloroform).

- Adding an excess of triphenylphosphine to the solution.

- Heating the mixture under reflux conditions to promote complex formation.

- Isolating the product through filtration and recrystallization from an appropriate solvent .

cis-Dichlorobis(triphenylphosphine)platinum(II) finds utility across various fields:

- Catalysis: It is widely used as a catalyst in organic reactions such as hydrosilylation and polymerization.

- Electroplating: The compound serves as a precursor for depositing platinum coatings on various substrates.

- Research: It is employed in studies related to metal-ligand interactions and coordination chemistry .

Studies on the interactions of cis-Dichlorobis(triphenylphosphine)platinum(II) with biological systems have revealed insights into its mechanism of action:

- Cellular Uptake: Research indicates that this compound can be taken up by cells, leading to intracellular accumulation.

- DNA Binding: Similar to other platinum complexes, it has been shown to bind to DNA, which may contribute to its antitumor properties.

- Protein Interaction: The compound can interact with various proteins, potentially altering their function and contributing to its biological effects .

Several compounds exhibit structural or functional similarities to cis-Dichlorobis(triphenylphosphine)platinum(II). Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Carboplatin | C6H10Cl2N2O4Pt | A second-generation platinum drug with enhanced solubility and lower toxicity. |

| Oxaliplatin | C8H14N2O4Pt | Used primarily for colorectal cancer treatment; features an oxalate ligand. |

| Cisplatin | C6H6Cl2N2Pt | The first platinum-based anticancer drug; known for its efficacy against various cancers. |

Uniqueness of cis-Dichlorobis(triphenylphosphine)platinum(II)

What sets cis-Dichlorobis(triphenylphosphine)platinum(II) apart from these similar compounds is its unique ligand environment provided by triphenylphosphine ligands, which influences its reactivity and stability compared to other platinum complexes. Its specific applications in catalysis and electroplating also highlight its distinct role within the broader category of platinum compounds .

The development of platinum(II) phosphine complexes represents a significant milestone in coordination chemistry. Cis-dichlorobis(triphenylphosphine)platinum(II) emerged as one of the fundamental square-planar platinum complexes that helped establish understanding of coordination geometries and ligand effects in transition metal chemistry. The systematic study of platinum phosphine complexes gained momentum in the mid-20th century when researchers began exploring their potential as catalysts and synthetic intermediates. The preparation method of cis-PtCl₂(PPh₃)₂ was refined through heating solutions of platinum(II) chlorides with triphenylphosphine, leading to a white crystalline powder that became a staple reagent in organometallic laboratories.

Significance in Coordination Chemistry and Catalysis

Cis-dichlorobis(triphenylphosphine)platinum(II) holds exceptional significance in coordination chemistry as it exemplifies classic square-planar geometry around the platinum(II) center. The complex serves as a model compound for studying cis/trans isomerism, ligand effects, and electronic properties of platinum complexes. As a catalyst precursor, it demonstrates remarkable versatility in various transformations including hydrosilylation and hydroformylation reactions. The complex's ability to participate in diverse catalytic processes stems from the unique electronic and steric properties imparted by the arrangement of the triphenylphosphine ligands in the cis configuration, which creates an environment conducive to substrate coordination and activation.

Comparative Analysis with Trans Isomer

The cis and trans isomers of PtCl₂(PPh₃)₂ exhibit distinct physical and chemical properties that influence their respective applications. The cis isomer appears as a white crystalline powder, while the trans isomer presents as yellow crystals. This color difference serves as a visual indicator of their structural differences. From an energetic perspective, density functional theory calculations indicate that the trans isomer is approximately 16.5 kJ/mol more stable than the cis isomer in the gas phase at 0 K. Despite this thermodynamic advantage, the cis isomer becomes the predominant product when synthesis occurs in the presence of excess triphenylphosphine, demonstrating the strong trans effect of the phosphine ligand. Both isomers maintain square-planar geometry around the platinum center, but with significantly different bond lengths and angles that affect their reactivity patterns.

Precursor Reactions and Synthetic Pathways

The synthesis of cis-dichlorobis(triphenylphosphine)platinum(II) typically begins with potassium tetrachloroplatinate(II) (K₂PtCl₄) as the precursor. Heating K₂PtCl₄ with two equivalents of triphenylphosphine (PPh₃) in a polar solvent yields the cis isomer:

$$

\text{K}2\text{PtCl}4 + 2\,\text{PPh}3 \rightarrow \textit{cis}\text{-Pt(PPh}3\text{)}2\text{Cl}2 + 2\,\text{KCl}

$$

This reaction proceeds via ligand substitution, where chloride ions are displaced by the stronger-field PPh₃ ligands [1]. The trans isomer, though less common, forms when potassium trichloro(ethylene)platinate(II) (Zeise’s salt) reacts with PPh₃:

$$

\text{KPt(C}2\text{H}4\text{)Cl}3 + 2\,\text{PPh}3 \rightarrow \textit{trans}\text{-Pt(PPh}3\text{)}2\text{Cl}2 + \text{KCl} + \text{C}2\text{H}_4

$$

The cis isomer dominates under thermodynamic control due to PPh₃’s strong trans effect, which labilizes ligands in the trans position, favoring cis configuration [1] [6].

Table 1: Key Synthetic Routes for [PtCl₂(PPh₃)₂] Isomers

| Precursor | Ligand Ratio | Product Isomer | Conditions |

|---|---|---|---|

| K₂PtCl₄ | 1:2 (Pt:PPh₃) | cis | Heating, polar solvent |

| KPt(C₂H₄)Cl₃ | 1:2 (Pt:PPh₃) | trans | Room temperature |

Isomerization Dynamics: cis vs. trans Formation

The cis and trans isomers interconvert via a phosphine-catalyzed mechanism. Cyclic voltammetry studies reveal that trans-Pt(PPh₃)₂Cl₂ isomerizes to the cis form in the presence of excess PPh₃, with [PtCl(PPh₃)₃]⁺ identified as an intermediate [6]. The process follows an associative pathway, where PPh₃ coordinates to platinum, weakening Pt–Cl bonds and enabling ligand rearrangement.

Isomerization Pathway:

- Dissociation of one Cl⁻ from trans-Pt(PPh₃)₂Cl₂ forms [PtCl(PPh₃)₂]⁺.

- Coordination of PPh₃ yields [PtCl(PPh₃)₃]⁺, which undergoes chloride reorientation.

- Loss of PPh₃ produces cis-Pt(PPh₃)₂Cl₂ as the thermodynamically stable product [6] [7].

The activation energy for cis → trans isomerization is higher (Δ‡ = 85 kJ/mol) than the reverse, confirming the cis isomer’s thermodynamic preference [6].

Thermodynamic Stabilization Mechanisms

The cis isomer’s stability arises from electronic and steric factors:

- Trans Effect: PPh₃’s strong trans effect labilizes the chloride ligand opposite to it, favoring cis geometry where both PPh₃ ligands are mutually trans [5].

- Bond Strengths: In the cis isomer, Pt–P bonds are shorter (2.261 Å vs. 2.316 Å in trans), indicating stronger metal-ligand interactions [1].

- Ligand Repulsion: Bulky PPh₃ ligands adopt cis positions to minimize steric clash, unlike the trans configuration where adjacent PPh₃ groups create strain [7].

Table 2: Structural Parameters of [PtCl₂(PPh₃)₂] Isomers

| Parameter | cis-Pt(PPh₃)₂Cl₂ | trans-Pt(PPh₃)₂Cl₂ |

|---|---|---|

| Pt–P bond length (Å) | 2.261 | 2.316 |

| Pt–Cl bond length (Å) | 2.346 | 2.300 |

| Cl–Pt–Cl angle (°) | 90 | 180 |

Role of Ligand Substitution in Isomer Control

Ligand substitution reactions dictate isomer prevalence. PPh₃’s position in the trans effect series (C₂H₄ > SbPh₃ > PPh₃ > AsEt₃) ensures that incoming ligands preferentially replace trans chloride ions [5]. For example:

$$

\textit{trans}\text{-Pt(PPh}3\text{)}2\text{Cl}2 + 2\,\text{L} \rightarrow \textit{cis}\text{-Pt(PPh}3\text{)}2\text{L}2 + 2\,\text{Cl}^-

$$

Here, ligands (L) with stronger trans effects than Cl⁻ (e.g., amines) displace trans chlorides, yielding cis products. Conversely, weak-field ligands favor trans retention.

Key Factors in Substitution:

- Ligand Identity: Strong π-acceptors (e.g., CO) stabilize transition states, accelerating substitution.

- Solvent Effects: Polar solvents stabilize charged intermediates, enhancing isomerization rates [7].

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant